molecular formula C15H20N4O2 B2835915 1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946357-46-6

1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2835915
CAS No.: 946357-46-6
M. Wt: 288.351
InChI Key: CAWJWJZYQJWHBU-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core

Biochemical Analysis

Biochemical Properties

1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active site of CDKs, this compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression . Additionally, it interacts with phosphatidylinositol 3-kinase (PI3K), inhibiting its activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, it downregulates the expression of anti-apoptotic genes such as Bcl-2 and upregulates pro-apoptotic genes like Bax . In addition to its pro-apoptotic effects, this compound inhibits cell proliferation by blocking the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, leading to the inhibition of their kinase activity . This binding prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle, thereby causing cell cycle arrest at the G1 phase . Additionally, the compound inhibits PI3K by binding to its catalytic subunit, which disrupts the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of Akt . This inhibition results in decreased cell survival and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation . In vitro studies have shown that the compound maintains its inhibitory effects on CDKs and PI3K for up to 48 hours . Long-term exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory survival pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Studies have identified a therapeutic window within which the compound exerts maximal antitumor activity with minimal side effects . It is crucial to optimize the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The compound undergoes oxidative demethylation and hydroxylation, resulting in the formation of several metabolites . These metabolites are further conjugated with glucuronic acid or sulfate and excreted via the urine . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base to afford the desired pyrido[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl group or the methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

1,3,6-trimethyl-5-piperidin-1-ylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10-9-16-13-11(12(10)19-7-5-4-6-8-19)14(20)18(3)15(21)17(13)2/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWJWJZYQJWHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1N3CCCCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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